Cas no 1260765-60-3 (2-(2-phenylphenyl)ethanimidamide)
2-(2-phenylphenyl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-phenylphenyl)ethanimidamide
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- MDL: MFCD09753307
- Inchi: 1S/C14H14N2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H3,15,16)
- InChI Key: BWSKMLZUZBOOPF-UHFFFAOYSA-N
- SMILES: C(N)(=N)CC1=CC=CC=C1C1=CC=CC=C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
2-(2-phenylphenyl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861118-1g |
2-(2-phenylphenyl)ethanimidamide |
1260765-60-3 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1861118-5g |
2-(2-phenylphenyl)ethanimidamide |
1260765-60-3 | 5g |
$2235.0 | 2023-09-18 | ||
| Enamine | EN300-1861118-10g |
2-(2-phenylphenyl)ethanimidamide |
1260765-60-3 | 10g |
$3315.0 | 2023-09-18 | ||
| Enamine | EN300-1861118-0.05g |
2-(2-phenylphenyl)ethanimidamide |
1260765-60-3 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1861118-0.1g |
2-(2-phenylphenyl)ethanimidamide |
1260765-60-3 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1861118-0.25g |
2-(2-phenylphenyl)ethanimidamide |
1260765-60-3 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1861118-0.5g |
2-(2-phenylphenyl)ethanimidamide |
1260765-60-3 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1861118-1.0g |
2-(2-phenylphenyl)ethanimidamide |
1260765-60-3 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1861118-2.5g |
2-(2-phenylphenyl)ethanimidamide |
1260765-60-3 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1861118-5.0g |
2-(2-phenylphenyl)ethanimidamide |
1260765-60-3 | 5g |
$2858.0 | 2023-05-26 |
2-(2-phenylphenyl)ethanimidamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2-(2-phenylphenyl)ethanimidamide
Research Brief on 2-(2-phenylphenyl)ethanimidamide (CAS: 1260765-60-3): Recent Advances and Applications in Chemical Biology and Medicine
2-(2-phenylphenyl)ethanimidamide (CAS: 1260765-60-3) is a synthetic small molecule that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique biphenyl and amidine structural motifs, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a modulator of key biological pathways, particularly in the context of inflammation, oncology, and infectious diseases. The compound's ability to interact with specific protein targets has made it a valuable tool for both basic research and drug development.
One of the most notable aspects of 2-(2-phenylphenyl)ethanimidamide is its structural versatility, which allows for facile derivatization to optimize its pharmacological properties. Recent synthetic efforts have focused on improving its bioavailability and target selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that subtle modifications to the amidine moiety could significantly enhance the compound's binding affinity for serine proteases, a class of enzymes implicated in numerous disease processes. These findings underscore the potential of 2-(2-phenylphenyl)ethanimidamide as a scaffold for the development of novel protease inhibitors.
In the context of oncology, preliminary in vitro and in vivo studies have revealed that 2-(2-phenylphenyl)ethanimidamide exhibits potent anti-proliferative effects against certain cancer cell lines, particularly those associated with hematological malignancies. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway, although the exact molecular targets remain under investigation. A recent preprint on bioRxiv highlighted its synergistic effects when combined with standard chemotherapeutic agents, opening new avenues for combination therapy strategies.
Beyond its therapeutic potential, 2-(2-phenylphenyl)ethanimidamide has also emerged as a valuable probe for studying protein-protein interactions (PPIs). Its ability to disrupt specific PPIs has been leveraged in chemical biology to elucidate the roles of these interactions in disease pathogenesis. For example, a 2022 study in ACS Chemical Biology utilized this compound to investigate the interaction between NF-κB and its regulatory proteins, providing insights into the inflammatory signaling cascade. Such applications highlight the dual utility of 2-(2-phenylphenyl)ethanimidamide as both a therapeutic candidate and a research tool.
Despite these promising developments, challenges remain in the clinical translation of 2-(2-phenylphenyl)ethanimidamide. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future studies. However, the compound's unique chemical properties and broad biological activity make it a compelling subject for ongoing research. As the field advances, it is anticipated that further derivatization and mechanistic studies will unlock its full potential, paving the way for novel therapeutic interventions in multiple disease areas.
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